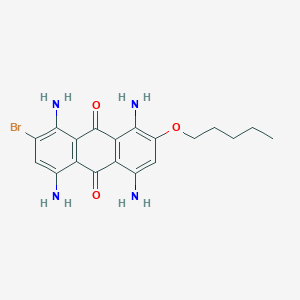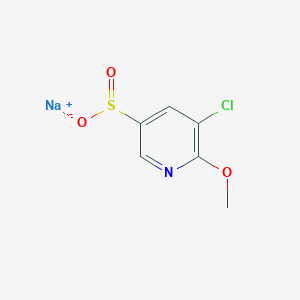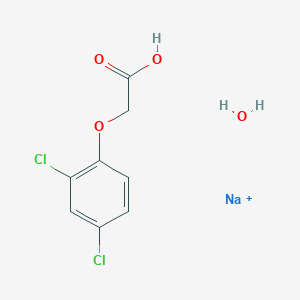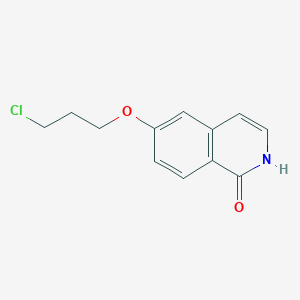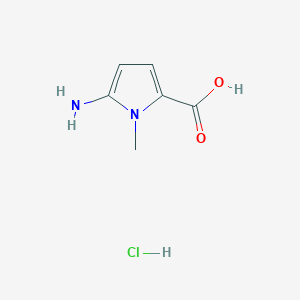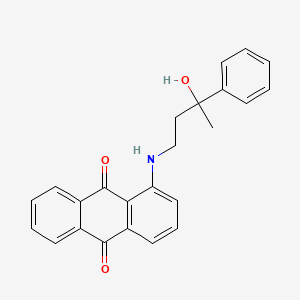
3,5-Difluoro-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-2-phenylpyridine is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are of significant interest due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-phenylpyridine can be achieved through various methods. One common approach involves the nucleophilic substitution of pentafluoropyridine with phenyl nucleophiles. The reaction typically requires the use of a strong base, such as sodium hydride, and is carried out under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of fluorinating agents like cesium fluoride and potassium fluoride. The reaction is conducted in solvents such as sulfolane and dimethyl sulfoxide at elevated temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Sodium hydride, cesium fluoride, potassium fluoride.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds .
Scientific Research Applications
3,5-Difluoro-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique biological properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-phenylpyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylpyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,3,5-Trifluoropyridine
Uniqueness
3,5-Difluoro-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of two fluorine atoms at the 3 and 5 positions, along with a phenyl group at the 2 position, makes it particularly interesting for various applications .
Properties
Molecular Formula |
C11H7F2N |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3,5-difluoro-2-phenylpyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
IKNVBFOBFMVBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


